Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

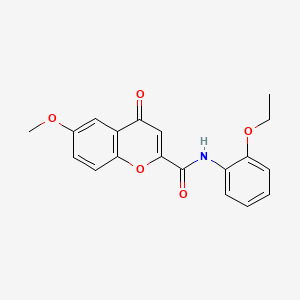

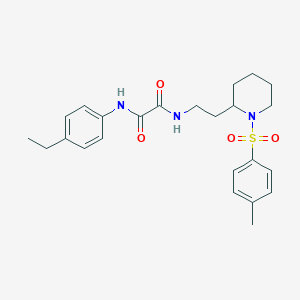

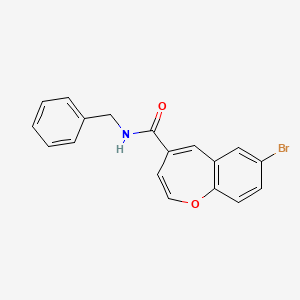

“Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate” is a compound with the CAS Number: 2089277-47-2 . It has a molecular weight of 231.24 . The IUPAC name for this compound is lithium 2-(4-cyclohexylthiazol-2-yl)acetate .

Synthesis Analysis

The synthesis of such compounds often involves the use of thiazole ring structures . Thiazoles are a type of heterocyclic organic compound that includes imidazoles and oxazoles . They have been used to create new compounds with various biological activities .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen

Directed Ortho-Lithiation of Lithium Thiophenolate

This study presents a new methodology for the preparation of ortho-substituted thiophenols and related compounds, utilizing the directed ortho-lithiation of lithium thiophenolate. This process leads to almost quantitative conversion to lithium 2-lithiobenzenethiolate, demonstrating a significant advance in lithium chemistry and its applications in synthesizing complex organic compounds (G. D. Figuly, Cynthia K. Loop, J. C. Martin, 1989).

Biphasic Dose-Dependent Effect of Lithium Chloride on Breast Cancer Cells

While focusing on applications beyond pharmacology, this research provides insight into the cellular mechanisms influenced by lithium compounds, which could be relevant for biomedical research applications. The study explores the dose-dependent effects of lithium chloride on breast cancer cells, offering insights into its impact on cell survival and apoptosis regulation. Such findings could be pivotal for developing novel therapeutic strategies (M. Suganthi, G. Sangeetha, Govindaraj Gayathri, Bhaskaran Ravi Sankar, 2012).

Lithium's Role in Neurochemistry and Cellular Processes

Research indicates that lithium influences tyrosine hydroxylase levels, which are essential for neurotransmitter synthesis, highlighting its significance in neurochemistry and potential applications in neurological disorder studies (Guang Chen, Pei‐Xong Yuan, Yi‐Ming Jiang, Li-dong Huang, H. Manji, 1998).

Lithium and Neuroprotection

A study on lithium increasing N-acetyl-aspartate in the human brain supports the notion of lithium's neurotrophic/neuroprotective effects, offering a valuable perspective for research into neurodegenerative diseases and brain health (G. Moore, J. Bebchuk, K. Hasanat, Guang Chen, N. Seraji‐Bozorgzad, I. B. Wilds, M. W. Faulk, S. Koch, D. Glitz, L. Jolkovsky, H. Manji, 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a compound that primarily targets biological systems where thiazole derivatives are known to have diverse biological activities . Thiazoles, the core structure in this compound, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

The interaction of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate with its targets involves the thiazole ring, which is planar and aromatic . This aromaticity allows the compound to interact with various biological targets. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Biochemical Pathways

Upon entering physiological systems, Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate.

Result of Action

The molecular and cellular effects of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate’s action are likely to be diverse, given the wide range of biological activities associated with thiazole derivatives . For instance, some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity , and others have demonstrated cytotoxic activity on human tumor cell lines .

Action Environment

The action, efficacy, and stability of Lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can be influenced by various environmental factors. For example, the solubility of the compound in different solvents can affect its distribution and availability in the body . Additionally, the specific biological environment in which the compound is active can also influence its mode of action.

Eigenschaften

IUPAC Name |

lithium;2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.Li/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h7-8H,1-6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVMJWXBKXNNBD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC(CC1)C2=CSC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2614006.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)

![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)

![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2614017.png)